1-Chloroanthraquinone

Photochemistry Reaction Mechanism Anthraquinone Derivatives

1-Chloroanthraquinone is the foundational α-chloro building block for anthraquinone vat dyes, delivering 15–20% higher color strength in Vat Brown BR versus non-chlorinated alternatives. Its unique 1-position chlorine enables precise nucleophilic substitution, a reactivity pathway unavailable from the 2-chloro isomer. This material also enables sustainable scCO₂ dyeing processes and serves as a photoreactive material precursor owing to its distinct dehydrochlorination photochemistry. Available at ≥98% purity as a yellow crystalline powder, this intermediate ensures consistent downstream synthesis for dye, textile, and pharmaceutical applications. Source verified high-purity material from qualified B2B supply chains to avoid failed syntheses and inferior coloristic properties.

Molecular Formula C14H7ClO2
Molecular Weight 242.65 g/mol
CAS No. 82-44-0
Cat. No. B052148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloroanthraquinone
CAS82-44-0
Synonyms1-Chloro-9,10-anthracenedione;  1-Chloro-9,10-anthraquinone;  NSC 30428;  NSC 5138;  α-Chloroanthraquinone;  α-Monochloroanthraquinone
Molecular FormulaC14H7ClO2
Molecular Weight242.65 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)Cl
InChIInChI=1S/C14H7ClO2/c15-11-7-3-6-10-12(11)14(17)9-5-2-1-4-8(9)13(10)16/h1-7H
InChIKeyBOCJQSFSGAZAPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityINSOL IN WATER;  SLIGHTLY SOL IN HOT ALCOHOL;  SOL IN NITROBENZENE & HOT AMYL ALCOHOL
Sol in ethanol, benzene, acetic acid
Soluble in oxygenated solvents

Structure & Identifiers


Interactive Chemical Structure Model





1-Chloroanthraquinone (CAS 82-44-0): Essential Anthraquinone Vat Dye Intermediate for Industrial Procurement


1-Chloroanthraquinone (CAS 82-44-0), also known as α-chloroanthraquinone, is a chlorinated derivative of anthraquinone, widely recognized as a critical intermediate in the synthesis of anthraquinone vat dyes and other high-performance colorants [1]. This compound, characterized by a molecular weight of 242.66 g/mol and a melting point of 162°C, typically appears as a yellow crystalline powder [1]. Its industrial significance stems from the reactivity of the chlorine atom at the 1-position, which enables nucleophilic substitution reactions essential for constructing complex dye molecules like Vat Brown BR . As a foundational building block, its purity and consistent quality are paramount for downstream synthesis in the textile and chemical industries.

Why Substituting 1-Chloroanthraquinone (CAS 82-44-0) with Other Chloroanthraquinones Compromises Synthesis


While several chloro-substituted anthraquinone derivatives exist, their interchangeability is severely limited by fundamental differences in reactivity and photochemical behavior. The chlorine atom's position on the anthraquinone ring dictates the compound's electronic structure, which in turn governs its reaction kinetics, selectivity, and the properties of the resulting dyes [1]. For instance, the chlorine at the 1-position (alpha) exhibits a distinct nucleophilic substitution profile compared to the 2-position (beta), leading to different reaction pathways and product yields [1]. Furthermore, as demonstrated by photochemical studies, 1-chloroanthraquinone undergoes a unique dehydrochlorination photoreduction sequence that is not observed for its 2-chloro counterpart, highlighting profound differences in excited-state behavior [2]. Substituting 1-chloroanthraquinone with a similar-sounding analog without rigorous validation can therefore lead to failed syntheses, lower yields, or final products with inferior coloristic properties.

Quantitative Differentiation of 1-Chloroanthraquinone (CAS 82-44-0) Against Key Analogs


Divergent Photochemical Pathway: 1-Chloro vs. 2-Chloroanthraquinone

1-Chloroanthraquinone demonstrates a unique photochemical dehydrochlorination pathway upon 366 nm irradiation in ethanol, leading to anthrahydroquinone as the final product. In stark contrast, 2-chloroanthraquinone undergoes photoreduction without any dehydrochlorination [1]. This fundamental difference in excited-state reactivity defines their distinct utility in photochemical applications and dictates the stability of intermediates.

Photochemistry Reaction Mechanism Anthraquinone Derivatives

Superior Nucleophilic Activity of 1-Chloro vs. 2-Chloro Position

Computational studies using the AMI method confirm that an anthraquinone with a leaving group at the alpha-position (1-chloroanthraquinone) exhibits superior nucleophilic activity compared to one with a leaving group at the beta-position (2-chloroanthraquinone) [1]. This theoretical prediction is supported by experimental studies where 1-chloroanthraquinone readily undergoes nucleophilic substitution with various amines, alkoxides, and thiolates [1][2]. This heightened reactivity at the 1-position is a critical factor in achieving efficient coupling reactions in dye synthesis.

Nucleophilic Substitution Computational Chemistry Dye Synthesis

Triplet State Characteristics Distinguish 1-Chloro from 1,5-Dichloro and 1,8-Dichloro Analogs

Time-resolved EPR studies reveal distinct triplet state properties among chloroanthraquinones. 1-Chloroanthraquinone (1ClAQ) exhibits a zero-field splitting (zfs) parameter in the range of 4–6 GHz, similar to 1,5-dichloroanthraquinone (1,5DClAQ). This contrasts sharply with 1,8-dichloroanthraquinone (1,8DClAQ), which displays an unusually small zfs of ≲1.2 GHz [1]. This quantitative difference in the magnetic dipolar interaction within the excited triplet state is a direct measure of the altered electronic structure caused by the specific chlorine substitution pattern.

Photophysics EPR Spectroscopy Excited States

High-Yield Synthetic Routes Confirm Industrial Viability of 1-Chloroanthraquinone

Optimized synthetic routes for 1-chloroanthraquinone demonstrate its industrial viability. A direct chlorination of 1-nitroanthraquinone with chlorine gas achieved a yield of 90.9% under specific conditions (160°C, 2.5 h), with post-sublimation purity exceeding 99.5% [1]. Furthermore, a mercury-free process using 3-chlorophthalic anhydride and benzene as raw materials produced the intermediate 2-benzoyl-3-chlorobenzoic acid in 95.2% yield, which is then dehydrated to the final product [2]. These high yields and purities are critical benchmarks for cost-effective, large-scale procurement.

Synthesis Optimization Green Chemistry Yield

Enhanced Color Strength of 1-Chloroanthraquinone-Derived Dyes vs. Non-Chlorinated Alternatives

Solvent dyes synthesized using 1-chloroanthraquinone as an intermediate exhibit a quantifiable increase in color strength compared to dyes derived from non-chlorinated anthraquinone precursors . This improvement, reported to be in the range of 15-20%, is a direct consequence of the chlorine substituent's influence on the dye molecule's electronic absorption properties, leading to more vibrant and efficient coloration. This is a key performance indicator for dye manufacturers and end-users in the textile and printing industries.

Dye Chemistry Color Strength Textile Application

Targeted Application Scenarios for 1-Chloroanthraquinone (CAS 82-44-0) Based on Quantitative Evidence


Synthesis of High-Performance Vat Dyes (e.g., Vat Brown BR)

The primary industrial application of 1-chloroanthraquinone is as a key intermediate in the manufacture of anthraquinone vat dyes, most notably Vat Brown BR [1]. This scenario leverages the compound's high nucleophilic reactivity at the 1-position, which enables efficient condensation with aminoanthraquinones [2]. The resulting dyes are prized for their exceptional color fastness and vibrant shades, making them essential for high-quality textiles. The documented 15-20% higher color strength of 1-chloroanthraquinone-derived dyes compared to non-chlorinated versions directly supports its use in achieving intense, durable coloration .

Green Chemistry Synthesis in Supercritical Carbon Dioxide (scCO₂)

1-Chloroanthraquinone serves as a versatile building block for synthesizing novel alkyl-anthraquinone dyes using supercritical carbon dioxide (scCO₂) as a green solvent . This application is particularly relevant for sustainable textile dyeing processes. The compound readily reacts with n-alkylamines in scCO₂ to produce dyes with excellent fixation and fastness properties on polyester fabrics, meeting stringent environmental regulations. The use of scCO₂ eliminates the need for water and reduces organic solvent waste, aligning with modern green chemistry principles.

Precursor for Specialized Photoreactive Compounds and Materials

The unique photochemical dehydrochlorination pathway of 1-chloroanthraquinone, which is not shared by its 2-chloro isomer, makes it a valuable precursor for developing photoreactive materials . Its well-defined excited-state properties, including specific triplet state zero-field splitting parameters (4–6 GHz), are critical for applications such as photoinitiators in polymerizations or as components in optical sensors [1]. This specificity dictates that only 1-chloroanthraquinone, and not its structural analogs, is suitable for processes requiring this precise photochemical behavior.

Pharmaceutical Intermediate for Antitumor Agents

Beyond its role in the dye industry, 1-chloroanthraquinone is utilized as a precursor in the multi-step synthesis of pharmaceutical compounds, including potential antitumor agents . The high purity (>99.5%) achievable through optimized synthetic routes is a critical requirement in pharmaceutical manufacturing to ensure the safety and efficacy of the final drug substance [1]. This application underscores the compound's versatility and the importance of sourcing high-grade material.

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